molecular formula C6H16ClNO3 B6607416 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride CAS No. 2839157-39-8

2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride

Cat. No.: B6607416
CAS No.: 2839157-39-8
M. Wt: 185.65 g/mol
InChI Key: GXBSJKKZHQVFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride is an organic compound with the molecular formula C6H15NO3·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a 2,2-dimethoxyethyl group. This compound is typically used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride typically involves the reaction of 2,2-dimethoxyethanol with ethanolamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through crystallization or distillation techniques. The final product is purified to remove any impurities and ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the electrophile used.

Scientific Research Applications

2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Employed in the study of biochemical pathways and as a building block for the synthesis of biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a weak base due to the presence of the amino group, which can accept protons. This property allows it to participate in various biochemical reactions, including enzyme catalysis and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but lacks the 2,2-dimethoxyethyl group.

    2-(Diethylamino)ethanol: Contains an ethyl group instead of the dimethoxyethyl group.

    2-(2-Aminoethoxy)ethanol: Similar backbone but with an aminoethoxy group instead of the dimethoxyethyl group.

Uniqueness

2-[(2,2-dimethoxyethyl)amino]ethan-1-ol hydrochloride is unique due to the presence of the 2,2-dimethoxyethyl group, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2,2-dimethoxyethylamino)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO3.ClH/c1-9-6(10-2)5-7-3-4-8;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBSJKKZHQVFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCCO)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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